molecular formula C6Br2F10 B13421364 1,2-Dibromodecafluorocyclohexane CAS No. 336-12-9

1,2-Dibromodecafluorocyclohexane

Cat. No.: B13421364
CAS No.: 336-12-9
M. Wt: 421.86 g/mol
InChI Key: UZFCMXAAGXJLNT-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane is a halogenated cyclohexane derivative characterized by the presence of bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane typically involves the bromination and fluorination of cyclohexane derivatives. One common method is the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin under mild conditions . The fluorination can be achieved using reagents like Selectfluor or other fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of room-temperature ionic liquids as solvents can enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form partially or fully dehalogenated products.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more complex halogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

The major products formed from these reactions include partially fluorinated cyclohexanes, dehalogenated cyclohexanes, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms allows for strong interactions with biological macromolecules, potentially affecting their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane is unique due to its high degree of halogenation, which imparts exceptional chemical stability and reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

336-12-9

Molecular Formula

C6Br2F10

Molecular Weight

421.86 g/mol

IUPAC Name

1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane

InChI

InChI=1S/C6Br2F10/c7-1(9)2(8,10)4(13,14)6(17,18)5(15,16)3(1,11)12

InChI Key

UZFCMXAAGXJLNT-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)Br)(F)Br)(F)F)(F)F)(F)F

Origin of Product

United States

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